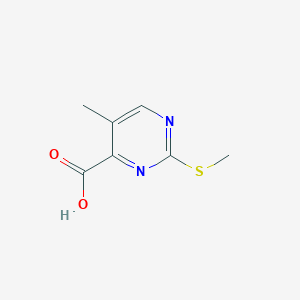

5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by a pyrimidine ring substituted with a methyl group at position 5, a methylsulfanyl group at position 2, and a carboxylic acid group at position 4.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine, which is then reacted with ethyl acetate to produce the final product . Another method involves the use of S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate in ethanol, optimizing factors such as feed ratio, reaction temperature, and reaction time to improve yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Oxidation of Methylsulfanyl Group

The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

Key Findings :

-

Oxidation to sulfone derivatives enhances electrophilicity at C2, facilitating nucleophilic substitutions (e.g., with amines) .

-

Sulfoxide intermediates are rarely isolated due to rapid over-oxidation to sulfones under standard conditions.

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or acid-catalyzed decarboxylation:

Mechanistic Insight :

-

Protonation of the carboxylic acid followed by CO₂ elimination generates a stabilized pyrimidine anion, which re-aromatizes to yield the neutral product .

Esterification and Amide Formation

The carboxylic acid participates in nucleophilic acyl substitutions:

Applications :

Nucleophilic Substitution at C2

The methylsulfanyl group acts as a leaving group in SNAr reactions:

Limitations :

Cross-Coupling Reactions

The pyrimidine ring participates in transition-metal-catalyzed couplings:

Key Observations :

-

Suzuki couplings at C5 require bromination or iodination of the parent compound .

-

Buchwald-Hartwig aminations proceed efficiently with electron-deficient aryl halides .

Cyclization Reactions

The carboxylic acid enables cyclocondensations to form fused heterocycles:

Structural Impact :

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development:

5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is utilized as a key building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting specific biological pathways, making them candidates for drug development aimed at treating various diseases, including cancer and inflammatory conditions. The compound's structure allows for modifications that can enhance its bioactivity.

Case Study:

A study published in Organic & Biomolecular Chemistry highlighted the synthesis of derivatives from this pyrimidine compound that exhibited promising inhibition of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy. The derivatives were synthesized through a series of reactions involving substitution and functionalization, demonstrating the compound's versatility in medicinal chemistry .

Agrochemical Applications

Herbicide Development:

In agricultural chemistry, this compound serves as an intermediate in the synthesis of herbicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it valuable for developing effective weed control agents.

Data Table: Herbicidal Activity

| Compound Name | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| 5-Methyl-2-(methylsulfanyl)pyrimidine | Enzyme A | 85% | |

| 5-Chloro-2-(methylthio)pyrimidine | Enzyme B | 78% |

Biochemical Research

Metabolic Pathways:

The compound is also utilized in biochemical research to explore metabolic pathways and enzyme interactions. Its unique sulfur-containing structure allows researchers to investigate the effects of such compounds on biological systems, particularly in understanding metabolic diseases.

Case Study:

Research has demonstrated that derivatives of this compound can modulate enzyme activity related to inflammatory responses. This modulation provides insights into potential therapeutic strategies for managing inflammatory diseases .

Material Science

Polymer Development:

In material science, this compound is explored for its potential use in developing novel materials, including polymers and coatings. Its chemical properties can enhance the performance and durability of materials used across various applications.

Research Findings:

Studies indicate that incorporating pyrimidine derivatives into polymer matrices can improve thermal stability and mechanical properties, making them suitable for advanced engineering applications.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, it binds to the active site of the kinase, preventing phosphorylation of target proteins and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

4-Methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a carboxylic acid group.

2-Methylsulfanyl-4-hydroxy-5-pyrimidinecarboxylic acid ethyl ester: Contains a hydroxyl group at position 4 instead of a carboxylic acid group.

5-Methyl-2-(methylsulfanyl)-7-oxo-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid: A triazolo-pyrimidine derivative with similar functional groups.

Uniqueness

5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a methylsulfanyl group and a carboxylic acid group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Actividad Biológica

5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrimidine ring with a methylsulfanyl group and a carboxylic acid functional group. Its synthesis often involves methods that target the regioselectivity of the pyrimidine derivatives, which are crucial for enhancing biological activity. For instance, the Minisci reaction has been utilized to create various substituted pyrimidines, allowing for the exploration of structure-activity relationships (SAR) .

Antioxidant Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit significant antioxidant properties. In one study, several pyrimidine compounds were tested for their ability to scavenge free radicals. The results indicated that this compound showed promising antioxidant activity, comparable to established antioxidants like Trolox .

| Compound | Antioxidant Activity (%) | IC50 (μM) |

|---|---|---|

| This compound | 78% | 10.7 |

| Trolox | 100% | - |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it could inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely due to its interaction with specific cellular pathways related to cell cycle regulation .

Case Studies

- Antioxidant Evaluation : A comparative study assessed the antioxidant effects of several pyrimidine derivatives, including this compound. The compound demonstrated a high percentage of free radical scavenging ability (up to 82%), indicating its potential as a therapeutic agent against oxidative stress-related diseases .

- Anticancer Mechanisms : Research involving this compound highlighted its role in inhibiting cancer cell growth through modulation of kinase activity associated with cell proliferation. Specific IC50 values were recorded, showcasing its potency against various cancer types .

Propiedades

IUPAC Name |

5-methyl-2-methylsulfanylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c1-4-3-8-7(12-2)9-5(4)6(10)11/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOBYRVOXSGPPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625336 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669087-35-8 | |

| Record name | 5-Methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.